molecular formula C23H17BrN2O2 B4685375 2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide

2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4685375
M. Wt: 433.3 g/mol
InChI Key: VHMOUHDICLBSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide, also known as BMQC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BMQC belongs to the class of quinolinecarboxamide derivatives and has been synthesized using different methods.

Scientific Research Applications

2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antiviral activity. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has demonstrated antiviral activity against the Zika virus and has potential for the development of antiviral drugs.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may contribute to the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of HDACs and AChE, and reduce oxidative stress in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its potential for use in cancer therapy and neuroprotection. This compound has demonstrated promising results in animal models, and further studies are needed to determine its efficacy in humans. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which needs to be further evaluated in preclinical studies.

Future Directions

For the study of 2-(3-bromophenyl)-N-(3-methoxyphenyl)-4-quinolinecarboxamide include the development of this compound-based therapies and the evaluation of its potential for the treatment of viral infections.

properties

IUPAC Name

2-(3-bromophenyl)-N-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O2/c1-28-18-9-5-8-17(13-18)25-23(27)20-14-22(15-6-4-7-16(24)12-15)26-21-11-3-2-10-19(20)21/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMOUHDICLBSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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